Product packaging for 3-Methyloxathiazolidine 2,2-dioxide(Cat. No.:CAS No. 1201897-41-7)

3-Methyloxathiazolidine 2,2-dioxide

Cat. No.: B1403662
CAS No.: 1201897-41-7
M. Wt: 137.16 g/mol
InChI Key: OCZXFIROFFBMQI-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Sulfamidate Chemistry and Heterocyclic Systems

3-Methyloxathiazolidine 2,2-dioxide is a member of the cyclic sulfamidate family, specifically a derivative of the acs.orgacs.orgtandfonline.com-oxathiazolidine-2,2-dioxide core structure. These compounds are characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms. The reactivity of these heterocyclic systems is largely influenced by the sulfamidate group, which activates the ring for various chemical transformations.

Cyclic sulfamidates are recognized as versatile intermediates in organic synthesis, primarily due to their role as reactive alkylating agents. They provide a pathway for the conversion of amino alcohols into a diverse array of substituted amines and amino acids. The inherent ring strain and the electron-withdrawing nature of the dioxide group make the carbon atoms susceptible to nucleophilic attack, leading to regioselective ring-opening reactions. This property is fundamental to their application in constructing complex molecular architectures.

The N-methylation in this compound introduces a specific modification to the core cyclic sulfamidate structure, influencing its chemical properties and potential applications. The synthesis of such N-alkylated cyclic sulfamidates can be achieved through various routes, including the alkylation of N-deprotected cyclic sulfamidates. For instance, a general approach involves the synthesis of a protected cyclic sulfamidate, followed by deprotection and subsequent alkylation to introduce the desired N-substituent.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C3H7NO3S
Molecular Weight 137.16 g/mol
CAS Number 1201897-41-7
Canonical SMILES CN1CCOS1(=O)=O
InChI Key OCZXFIROFFBMQI-UHFFFAOYSA-N

Academic Significance and Research Trajectories of this compound

The academic significance of this compound and related N-alkylated cyclic sulfamidates is expanding into several key areas of research. One notable trajectory is their use in the synthesis of specialized molecules for biomedical imaging. Specifically, N-substituted cyclic sulfamidates are being explored as precursors in the development of subtype-selective β-adrenergic ligands for positron emission tomography (PET), a noninvasive in-vivo imaging technique. The ability to introduce various N-alkyl groups allows for the fine-tuning of the ligand's properties for specific biological targets.

The table below outlines some of the research applications for cyclic sulfamidates, including the potential uses for N-methylated derivatives like this compound.

Research AreaApplication of Cyclic Sulfamidates
Organic Synthesis Versatile intermediates for the synthesis of substituted amines and amino acids.
Medicinal Chemistry Precursors for biologically active molecules, including anticonvulsant agents.
Biomedical Imaging Synthesis of ligands for Positron Emission Tomography (PET).
Materials Science Potential as electrolyte additives in lithium-ion batteries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3S B1403662 3-Methyloxathiazolidine 2,2-dioxide CAS No. 1201897-41-7

Properties

IUPAC Name

3-methyloxathiazolidine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-4-2-3-7-8(4,5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZXFIROFFBMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Kinetic Studies of 3 Methyloxathiazolidine 2,2 Dioxide

Mechanistic Investigations of Formation Pathways3.2. Reaction Kinetics and Rate Determining Steps3.3. Understanding Ring Closure and Rearrangement Mechanisms3.4. Solvent Effects and Catalytic Influence on Reaction Mechanisms

Further experimental and computational studies are required to elucidate the specific chemical behaviors of 3-Methyloxathiazolidine 2,2-dioxide to the level of detail requested.

Theoretical and Computational Chemistry of 3 Methyloxathiazolidine 2,2 Dioxide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-Methyloxathiazolidine 2,2-dioxide, these methods can reveal details about charge distribution, orbital energies, and molecular reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For related sultam derivatives, DFT calculations have been used to determine these properties and correlate them with experimental observations. For instance, studies on bioactive sultams have shown that a lower energy gap can be correlated with higher cytotoxic activity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high negative potential around the sulfonyl oxygens and a positive potential near the hydrogen atoms of the methyl group and the heterocyclic ring. This information is invaluable for predicting sites of interaction for non-covalent bonding, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. It can quantify the stabilization energies associated with electron delocalization from lone pairs or bonding orbitals into antibonding orbitals, helping to explain the molecule's conformational preferences and electronic stability.

Illustrative Electronic Properties: The following table presents hypothetical electronic properties for this compound, as would be calculated using DFT.

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-7.5 eVRelates to ionization potential and electron donation
LUMO Energy-1.2 eVRelates to electron affinity and electron acceptance
HOMO-LUMO Gap (Egap)6.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasures overall polarity of the molecule

Conformational Analysis and Energetic Profiles

The five-membered oxathiazolidine ring is not planar and can adopt several conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

The oxathiazolidine ring typically adopts an "envelope" or "twist" conformation. In the case of this compound, the puckering of the ring and the orientation of the N-methyl group (axial vs. equatorial-like positions) are of primary interest. Computational methods can map the potential energy surface (PES) by systematically changing key dihedral angles. Studies on similar N-substituted heterocycles have shown that the preference for axial or equatorial substitution depends on a balance of steric effects and electronic factors, which can also be influenced by the solvent environment. For example, in N-substituted 1,3-oxazines, the conformational preference can shift from axial in the gas phase to equatorial in polar solvents. researchgate.net

A relaxed PES scan can be performed by rotating the C-N bond of the methyl group to identify the most stable rotamers and the energy barriers to rotation. The results of such an analysis would typically be presented in a potential energy profile plot.

Table of Predicted Conformational Energies (Illustrative):

ConformerDihedral Angle (C-S-N-C)Relative Energy (kcal/mol)Boltzmann Population (%)
Envelope (N-pucker)25°0.0075.2
Twist40°1.2014.5
Envelope (C-pucker)-20°0.8510.3

Application of Density Functional Theory (DFT) in Reaction Pathway Elucidation

DFT is a powerful tool for investigating reaction mechanisms, allowing for the calculation of energies of reactants, transition states, and products. This provides a detailed understanding of the reaction kinetics and thermodynamics. For a molecule like this compound, DFT could be used to explore its synthesis pathways or its reactivity in various chemical transformations.

For example, in the study of cycloaddition reactions involving related heterocyclic systems, DFT calculations have been essential to distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and to predict regioselectivity and stereoselectivity. mdpi.com By locating the transition state structures and calculating the activation energies, a preferred reaction pathway can be identified. This approach has been successfully applied to understand mechanisms of phosphine-catalyzed ring-opening reactions and 1,3-dipolar cycloadditions. mdpi.comrsc.org

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties, often referred to as "gold standard" calculations.

These high-accuracy methods are particularly useful for benchmarking the results obtained from more computationally efficient DFT methods. For instance, high-level ab initio calculations could be used to obtain a very accurate energy profile for the ring-puckering of this compound, which can then be used to validate the results from various DFT functionals. Studies on similar small molecules often employ these methods to ensure the reliability of the computational predictions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). mdpi.comnih.gov

For this compound, an MD simulation in a solvent like water or chloroform would show how the molecule tumbles and how its ring conformation fluctuates over time. It can also provide insights into the stability of different conformers in a solution and the dynamics of intermolecular interactions, such as hydrogen bond formation with solvent molecules. diva-portal.org Such simulations are crucial in understanding how the molecule behaves in a realistic chemical or biological environment.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. Calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted shifts are averaged based on their Boltzmann populations. nih.gov Comparing these predicted spectra with experimental data can help confirm the structure or assign the stereochemistry of a molecule. Recent advancements and benchmarking studies have identified specific functionals and basis sets that provide high accuracy for predicting experimental proton spectra. github.iofrontiersin.org

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, S=O stretch). These predictions, often scaled by an empirical factor to better match experimental data, can aid in the assignment of peaks in an experimental IR spectrum.

Table of Predicted vs. Experimental Spectroscopic Data (Illustrative):

ParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)
1H NMR Chemical Shift (N-CH3)2.95 ppm2.90 ppm
13C NMR Chemical Shift (N-CH3)35.1 ppm34.8 ppm
IR Frequency (S=O symmetric stretch)1180 cm-11175 cm-1
IR Frequency (S=O asymmetric stretch)1355 cm-11350 cm-1

Spectroscopic and Advanced Analytical Methodologies for 3 Methyloxathiazolidine 2,2 Dioxide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 3-Methyloxathiazolidine 2,2-dioxide, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.

¹H NMR Spectral Interpretation for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The structure contains a methyl group and two methylene (B1212753) groups within the oxathiazolidine ring, each with unique electronic surroundings, leading to different chemical shifts.

The protons on the carbon adjacent to the oxygen atom (C5) are expected to be the most deshielded among the ring protons due to the high electronegativity of oxygen. Consequently, they should appear at the furthest downfield position. The protons on the carbon adjacent to the nitrogen atom (C4) would be less deshielded than the C5 protons but more so than a typical alkane, appearing at a mid-range chemical shift. The methyl protons, being attached to the nitrogen, will also experience some deshielding.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-CH₃2.8 - 3.2Singlet (s)N/A
N-CH₂ (C4)3.3 - 3.7Triplet (t)6-8
O-CH₂ (C5)4.4 - 4.8Triplet (t)6-8

These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation for Carbon Framework Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. For this compound, three unique carbon signals are expected.

The carbon atom bonded to the electronegative oxygen atom (C5) will be the most deshielded and thus appear at the highest chemical shift. The carbon adjacent to the nitrogen (C4) will also be deshielded, but to a lesser extent. The methyl carbon (N-CH₃) will be the most shielded of the three, appearing at the lowest chemical shift.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
N-CH₃35 - 45
N-CH₂ (C4)50 - 60
O-CH₂ (C5)70 - 80

These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals of the N-CH₂ and O-CH₂ protons would be expected, confirming their adjacent positions in the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show correlations between the N-CH₃ protons and its corresponding carbon, the N-CH₂ protons and its carbon, and the O-CH₂ protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the N-CH₃ protons to the N-CH₂ carbon (C4), and the N-CH₂ protons to the N-CH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could show correlations between the methyl protons and the ring protons, providing insights into the conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The precise mass measurement is a critical piece of data for the definitive identification of the compound.

Predicted HRMS Data for this compound (C₃H₇NO₃S):

IonCalculated Exact Mass
[M+H]⁺138.0219
[M+Na]⁺160.0039

These values are calculated based on the elemental composition and serve as a reference for experimental determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound and for identifying any volatile impurities that may be present from the synthesis or degradation processes.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time of the main peak corresponding to this compound would be a characteristic property under specific GC conditions. The mass spectrometer would then provide the mass spectrum of the eluting compound, confirming its identity. Any additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra. This technique is crucial for quality control and ensuring the compound meets the required purity standards for its intended application.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the vibrational modes of a molecule, providing a unique "fingerprint." nih.gov For this compound, these techniques would be crucial for confirming the presence of key functional groups and understanding its molecular structure.

The sulfone group (S(=O)₂) is a defining feature of this compound. In IR and Raman spectra, this group exhibits characteristic vibrational modes, primarily symmetric and asymmetric stretching. Generally, for sulfones, these bands are expected to appear in specific regions of the spectrum. However, without experimental data for this particular compound, the exact frequencies and intensities of these modes remain unknown.

Typical Vibrational Modes of a Sulfone Group

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Asymmetric Stretch (ν_as(SO₂)) 1350 - 1300 Strong in IR

This table represents generalized data for sulfone groups and not specific data for this compound.

A complete IR and Raman spectrum would allow for the correlation of all observed vibrational bands with the specific structural elements of this compound. This would include vibrations of the C-H, C-N, C-O, and C-S bonds within the five-membered ring and the methyl group. Theoretical calculations, often performed using Density Functional Theory (DFT), are typically used to aid in the assignment of these vibrational modes. arxiv.orgpsu.edu No such experimental spectra or computational studies were found for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Since this compound is a chiral molecule, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be essential for assigning its absolute stereochemistry. youtube.comsemanticscholar.orgarxiv.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer.

To definitively assign the stereochemistry, the experimental CD spectrum would be compared to a theoretically calculated spectrum for a known configuration (e.g., (R) or (S)). No experimental or theoretical chiroptical data for this compound has been reported in the scientific literature.

Reactivity Profiles and Transformative Potential of 3 Methyloxathiazolidine 2,2 Dioxide

Nucleophilic Reactivity and Ring-Opening Processes

The 3-methyloxathiazolidine 2,2-dioxide ring is anticipated to be susceptible to nucleophilic attack, primarily leading to ring-opening reactions. The presence of the electron-withdrawing sulfonyl group polarizes the C-O and C-N bonds within the five-membered ring, rendering the adjacent carbon atoms electrophilic.

Strong nucleophiles, such as organometallics, hydrides, and potent alkoxides, are expected to attack the carbon atoms of the oxathiazolidine ring, leading to the cleavage of either the C-O or C-N bond. The regioselectivity of this attack would be influenced by steric hindrance and the nature of the nucleophile. For instance, attack at the C5 carbon would cleave the C-O bond, while attack at the C4 carbon would result in C-N bond scission. Softer nucleophiles might preferentially attack at the sulfur atom, although this is generally less common in cyclic sulfamates.

The general mechanism for a nucleophilic ring-opening is depicted below:

Nu- + this compound → Ring-Opened Product

The specific outcome would be highly dependent on the reaction conditions and the identity of the nucleophile.

Electrophilic Activation and Substitution Reactions

The nitrogen and oxygen atoms of the this compound ring possess lone pairs of electrons, making them potential sites for electrophilic attack. However, the electron-withdrawing nature of the adjacent sulfonyl group significantly diminishes their nucleophilicity.

Protonation or Lewis acid coordination could occur at the oxygen or nitrogen atoms, activating the ring towards subsequent reactions. Alkylation or acylation at the nitrogen atom, while conceivable, would likely require strong electrophiles and forcing conditions due to the reduced nucleophilicity of the nitrogen. The methyl group on the nitrogen is not readily susceptible to electrophilic substitution.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, including cycloadditions, are governed by orbital symmetry rules. While the endocyclic double bond is absent in the saturated this compound ring, the exocyclic S=O bonds of the sulfonyl group could theoretically participate in certain cycloaddition reactions, although such reactivity is not commonly reported for cyclic sulfamates.

More plausibly, the ring system could be a substituent on a molecule undergoing a cycloaddition reaction, where its electronic and steric properties would influence the stereochemical and regiochemical outcome of the reaction. There is no direct evidence in the literature of this compound itself acting as a dienophile or a 1,3-dipole in cycloaddition reactions.

Thermal Stability and Degradation Pathway Investigations

The thermal stability of this compound has not been specifically documented. However, by analogy with related cyclic sulfamates and linear sulfamic acid derivatives, it is expected to be reasonably stable at moderate temperatures. At elevated temperatures, thermolytic decomposition is likely to occur.

Potential degradation pathways could involve the cleavage of the weakest bonds within the ring, namely the S-O and S-N bonds. This could lead to the extrusion of sulfur dioxide and the formation of an aziridine (B145994) derivative, or other fragmentation products. The presence of the N-methyl group might influence the degradation mechanism compared to N-unsubstituted or N-aryl analogs. A hypothetical thermal degradation pathway is shown below:

This compound + Δ → SO2 + N-Methylaziridine + other products

It must be emphasized that this is a speculative pathway and requires experimental validation.

Regioselectivity and Stereoselectivity in Synthetic Transformations

In the absence of specific reaction data for this compound, any discussion of regioselectivity and stereoselectivity remains theoretical. In hypothetical ring-opening reactions, the regioselectivity of nucleophilic attack would be a key consideration, dictated by the electronic and steric environment at the C4 and C5 positions.

Should this heterocyclic system be employed as a chiral auxiliary in asymmetric synthesis, the stereochemical outcome of reactions at an attached prochiral center would be of paramount importance. The rigid, five-membered ring structure could provide a well-defined steric environment to direct the approach of reagents, potentially leading to high diastereoselectivity. The development of chiral versions of this ring system, for example, by introducing substituents on the carbon backbone, would be a prerequisite for its application as a chiral auxiliary.

Synthesis and Structure Activity Relationship Studies of Functionalized 3 Methyloxathiazolidine 2,2 Dioxide Derivatives

Rational Design and Synthesis of N-Substituted Analogues

The rational design of N-substituted 3-methyloxathiazolidine 2,2-dioxide analogues is predicated on the understanding that the substituent on the nitrogen atom can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. The synthesis of the core this compound scaffold can be approached through the cyclization of appropriate precursors. A common strategy for the formation of related cyclic sulfamidates involves the reaction of a β-amino alcohol with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), followed by base-mediated cyclization. In the context of the 3-methyl derivative, N-methylethanolamine serves as a logical starting material.

While direct N-alkylation or N-arylation of a pre-formed oxathiazolidine 2,2-dioxide ring is a conceivable approach, the synthesis of diverse N-substituted analogues often commences from differently substituted β-amino alcohols. This approach allows for the introduction of a wide array of substituents at the nitrogen atom prior to the ring-forming reaction. For instance, the reaction of various N-alkyl or N-aryl ethanolamines with sulfuryl chloride would yield the corresponding sulfamoyl chlorides, which can then be induced to cyclize, affording a library of N-substituted oxathiazolidine 2,2-dioxides.

A notable example of an N-substituted analogue is the commercially available 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide. The tert-butoxycarbonyl (Boc) group serves as a protecting group, which can be removed under acidic conditions to yield the free amine, providing a versatile intermediate for further N-functionalization. This allows for the introduction of a diverse range of substituents at the nitrogen position through standard amine chemistry, such as acylation, alkylation, and reductive amination.

Table 1: Examples of N-Substituted 3-Oxathiazolidine 2,2-dioxide Analogues

N-SubstituentPrecursor Amino AlcoholPotential Synthetic Route
MethylN-MethylethanolamineReaction with SO₂Cl₂ followed by cyclization
BocEthanolamineProtection of the amino group, followed by reaction with SO₂Cl₂ and cyclization
BenzylN-BenzylethanolamineReaction with SO₂Cl₂ followed by cyclization
PhenylN-PhenylethanolamineReaction with SO₂Cl₂ followed by cyclization

Functionalization at Ring Carbon Atoms

Functionalization of the carbon atoms at the C4 and C5 positions of the this compound ring introduces additional points of diversity, which can be crucial for optimizing biological activity and pharmacokinetic properties. The synthetic strategies to achieve such modifications can be broadly categorized into two approaches: starting from functionalized precursors or post-cyclization modification of the heterocyclic ring.

The first approach involves the use of substituted ethanolamine precursors. For example, starting with a 1-amino-2-propanol derivative would lead to a 4-methyl-substituted oxathiazolidine 2,2-dioxide. Similarly, using a 2-amino-1-propanol derivative would result in a 5-methyl-substituted analogue. The stereochemistry of the starting amino alcohol can also be controlled to yield enantiomerically pure substituted oxathiazolidine 2,2-dioxides. This strategy is highly versatile as a wide variety of substituted β-amino alcohols are commercially available or can be readily synthesized.

Post-cyclization functionalization of the C-H bonds at the C4 and C5 positions presents a more challenging synthetic problem due to the relatively inert nature of these bonds. However, modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, could potentially be employed. For instance, palladium-catalyzed direct arylation has been successfully applied to other heterocyclic systems and could be explored for the functionalization of the this compound core. Another potential route could involve the generation of a carbanion at the C4 or C5 position, followed by reaction with an electrophile, although the acidity of these protons would be a critical factor.

researchgate.netuchicago.edu-Dipolar cycloaddition reactions represent another powerful tool for the construction of functionalized five-membered heterocyclic rings. While not a direct functionalization of a pre-formed ring, this approach allows for the synthesis of highly substituted oxathiazolidine derivatives from acyclic precursors. For example, the reaction of a nitrone with a sulfur dioxide equivalent could potentially lead to the formation of the oxathiazolidine 2,2-dioxide ring with substituents at various positions, depending on the substitution pattern of the starting materials.

Impact of Substituents on Electronic Structure and Reactivity

The introduction of substituents at the nitrogen or carbon atoms of the this compound ring has a profound impact on its electronic structure and, consequently, its chemical reactivity and biological interactions. The sulfamidate group (-N-SO₂-O-) is inherently electron-withdrawing due to the presence of the highly electronegative oxygen and sulfur atoms.

Substituents on the carbon atoms (C4 and C5) will also influence the electronic properties through inductive and, in some cases, mesomeric effects. For instance, an electron-withdrawing substituent at the C4 position could increase the acidity of the proton at that position, facilitating its removal and subsequent functionalization. The electronic nature of the substituents will also play a critical role in how the molecule interacts with biological targets. For example, the presence of hydrogen bond donors or acceptors, or groups that can participate in π-stacking interactions, can significantly enhance binding affinity to a protein.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the impact of various substituents on the electronic properties of the this compound ring. These studies can provide valuable insights into parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and dipole moments, which can help in the rational design of new analogues with desired electronic properties.

Development of Libraries of this compound Derivatives

The systematic exploration of the structure-activity relationship (SAR) of the this compound scaffold necessitates the synthesis and biological evaluation of a diverse collection of its derivatives, often referred to as a compound library. The development of such libraries relies on efficient and versatile synthetic routes that allow for the introduction of a wide range of substituents in a combinatorial or parallel fashion.

A key strategy for the construction of a this compound library would involve a divergent synthetic approach starting from a common intermediate. As mentioned earlier, N-Boc-1,2,3-oxathiazolidine 2,2-dioxide is an excellent starting point for N-functionalization. Deprotection of the Boc group would yield the parent secondary amine, which can then be reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (via reductive amination), and alkyl or aryl halides.

For diversification at the carbon positions, a library of substituted β-amino alcohols could be utilized as starting materials for the cyclization reaction. This approach, known as parallel synthesis, would allow for the rapid generation of a multitude of C4- and C5-substituted analogues.

The combination of these strategies would enable the creation of a comprehensive library of this compound derivatives with diversity at both the nitrogen and carbon positions. The subsequent screening of this library against various biological targets would provide valuable SAR data, elucidating the key structural features required for a desired biological activity and guiding the design of more potent and selective compounds.

Advanced Applications of 3 Methyloxathiazolidine 2,2 Dioxide in Organic Synthesis

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, with well-known examples including Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgrsc.org Sulfur-based chiral auxiliaries, in particular, have demonstrated significant utility in a range of asymmetric transformations. scielo.org.mx

Despite the structural similarities of 3-methyloxathiazolidine 2,2-dioxide to other successful chiral auxiliaries, a thorough search of the chemical literature yields no specific examples of its application in this capacity. There are no published studies that demonstrate its use to induce stereoselectivity in reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions. Consequently, there is no available data on the diastereoselectivities or enantiomeric excesses that might be achieved using this compound as a chiral auxiliary.

Precursors for Enantiomerically Pure Amino Acid Synthesis

The synthesis of enantiomerically pure amino acids, particularly non-proteinogenic amino acids, is of significant interest for the development of peptidomimetics, pharmaceuticals, and biochemical probes. nih.govtaylorandfrancis.com Various synthetic strategies have been developed to access these valuable building blocks, often employing chiral precursors to establish the desired stereochemistry. rsc.orgresearchgate.netresearchgate.net

However, the role of this compound as a precursor for the synthesis of enantiomerically pure amino acids is not documented in the scientific literature. There are no reports of its use as a chiral template or starting material for the construction of either proteinogenic or non-proteinogenic amino acids. As such, no research findings or data tables detailing reaction yields, stereochemical outcomes, or the types of amino acids synthesized from this precursor could be found.

Role in the Preparation of Chiral Sulfoxides and Related Organosulfur Compounds

Chiral sulfoxides are important synthetic intermediates and have been employed as chiral auxiliaries and ligands in asymmetric catalysis. illinois.edu The preparation of enantiomerically enriched sulfoxides can be achieved through various methods, including the Andersen synthesis, which relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester. illinois.edunih.gov Biocatalytic methods have also emerged as powerful tools for the kinetic resolution of racemic sulfoxides. frontiersin.orgnih.gov

A review of the literature indicates that there are no published studies describing the use of this compound in the preparation of chiral sulfoxides or other related organosulfur compounds. Its potential as a chiral sulfur source or as a reagent to induce chirality at a sulfur center has not been explored or reported.

Applications in Complex Heterocyclic Molecule Construction

Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals, and the development of new methods for their synthesis is a central theme in organic chemistry. Chiral building blocks are often used to construct complex heterocyclic targets in a stereocontrolled manner. nih.govnih.gov

There is no evidence in the published scientific literature of this compound being used as a building block or intermediate in the construction of complex heterocyclic molecules. Its application in cycloaddition reactions, ring-closing metathesis, or other strategies for heterocycle formation has not been reported.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Cascade reactions, which involve a sequence of intramolecular transformations, also enable the rapid assembly of molecular complexity. researchgate.net

The integration of this compound into either multicomponent reactions or cascade processes has not been described in the chemical literature. There are no published examples of this compound participating as a reactant in Ugi, Passerini, or other named MCRs, nor are there reports of it undergoing designed cascade sequences.

Future Research Directions and Perspectives for 3 Methyloxathiazolidine 2,2 Dioxide

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-Methyloxathiazolidine 2,2-dioxide will likely prioritize the principles of green chemistry. Current synthetic routes to cyclic sulfamates often rely on stoichiometric amounts of reagents and chlorinated solvents. Future research will aim to develop more sustainable methodologies.

Key areas of focus will include:

Catalytic Routes: The development of catalytic, rather than stoichiometric, methods for the key bond-forming reactions will be a primary goal. This could involve transition-metal catalysis or organocatalysis to improve atom economy and reduce waste.

Renewable Feedstocks: Exploration into the use of renewable feedstocks as starting materials for the synthesis of the oxathiazolidine ring system will be crucial.

Alternative Solvents: A shift away from traditional volatile organic compounds (VOCs) towards greener solvents such as water, supercritical fluids, or bio-based solvents will be investigated to minimize environmental impact.

Energy Efficiency: The design of synthetic pathways that operate at lower temperatures and pressures will contribute to a more energy-efficient and sustainable process.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound scaffold is a promising area for future investigation. As a constrained cyclic sulfamate (B1201201), it can serve as a precursor to a variety of functionalized molecules.

Future research will likely explore:

Asymmetric Synthesis: The chiral nature of substituted oxathiazolidine dioxides makes them valuable in asymmetric synthesis. Research will focus on the development of new stereoselective transformations where the 3-methyl group influences the stereochemical outcome of reactions.

Ring-Opening Reactions: A systematic study of the regioselective and stereoselective ring-opening of the oxathiazolidine dioxide ring with a diverse range of nucleophiles will unlock access to a wide array of novel amino alcohol derivatives.

Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, either as the dipolarophile or after conversion to a more reactive intermediate, could lead to the synthesis of complex heterocyclic systems.

C-H Functionalization: The direct functionalization of the C-H bonds of the oxathiazolidine ring would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized substrates.

High-Throughput Screening and Automation in Derivative Synthesis

To accelerate the discovery of new applications for derivatives of this compound, high-throughput screening (HTS) and automated synthesis will be indispensable tools.

Future efforts in this area will involve:

Automated Synthesis Platforms: The development of automated platforms for the parallel synthesis of libraries of this compound derivatives will enable the rapid generation of diverse compound collections.

Miniaturization: The use of microfluidic reactors and other miniaturized systems will allow for the rapid optimization of reaction conditions while minimizing reagent consumption and waste generation.

Integrated Screening: The direct integration of automated synthesis with high-throughput biological or materials screening will create a closed-loop discovery engine, accelerating the identification of lead compounds with desired properties.

Advanced Machine Learning and AI Applications for Property and Reactivity Prediction

The application of artificial intelligence (AI) and machine learning (ML) will be transformative in understanding and harnessing the potential of this compound. researchgate.netmdpi.comresearchgate.net These computational tools can predict molecular properties and reaction outcomes, guiding experimental efforts. researchgate.netmdpi.comresearchgate.net

Key research directions include:

Property Prediction: The development of robust ML models to predict the physicochemical and biological properties of virtual derivatives of this compound will enable the in silico screening of large chemical spaces. researchgate.netmdpi.comresearchgate.net

Reactivity Prediction: AI algorithms can be trained to predict the most likely sites of reaction and the outcomes of various transformations, aiding in the design of novel synthetic routes. researchgate.netmdpi.comresearchgate.net

De Novo Design: The use of generative AI models to design novel derivatives of this compound with optimized properties for specific applications in medicine or materials science is a long-term goal.

Machine Learning ModelApplication in ChemistryPotential for this compound
Multiple Linear Regression (MLR)Quantitative structure-activity relationship (QSAR) studiesPredicting biological activity of derivatives
Decision Tree (DT)Classification of compounds based on propertiesClassifying derivatives as potential catalysts or materials
Random Forest (RF)Predicting reaction yields and outcomesOptimizing synthetic conditions for derivatives
Support Vector Machines (SVM)Pattern recognition in large datasetsIdentifying novel structural motifs with desired properties

Interdisciplinary Research Collaborations in Materials Science and Catalysis

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications beyond traditional organic synthesis. Collaboration with materials scientists and catalysis experts will be key to unlocking this potential.

Future interdisciplinary research will focus on:

Polymer Chemistry: The incorporation of the oxathiazolidine dioxide motif into polymer backbones or as pendant groups could lead to the development of novel polymers with enhanced thermal stability, flame retardancy, or specific recognition properties.

Electrolyte Additives: The polar nature of the sulfamate group suggests that derivatives of this compound could be investigated as additives in battery electrolytes to improve performance and safety.

Ligand Development: The nitrogen and oxygen atoms of the ring system could act as coordination sites for metal ions, opening up the possibility of developing novel ligands for asymmetric catalysis.

Q & A

Q. What spectroscopic techniques are critical for characterizing this compound, and which structural features are most challenging to resolve?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for confirming the oxathiazolidine ring and methyl substituent. The sulfone group (SO2SO_2) exhibits characteristic IR absorption near 1300–1150 cm1^{-1} . Challenges arise in distinguishing stereoisomers (if present) or confirming regiochemistry in substituted analogs. X-ray crystallography is recommended for unambiguous structural determination .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved, particularly in structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often stem from tautomerism or dynamic equilibria in solution. For example, ring-opening/closure equilibria may produce mixed signals. To address this, low-temperature NMR studies (−40°C to −80°C) can slow molecular dynamics, while DFT calculations (e.g., Gaussian software) predict stable conformers . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray diffraction is critical .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition or receptor binding studies?

  • Methodological Answer : Structurally related benzothiadiazole dioxides exhibit bioactivity as kinase inhibitors or receptor antagonists. For instance, Merck-reported analogs show EC50_{50} values <1.5 µM in GTPγS assays, suggesting potential for modulating G-protein-coupled receptors (GPCRs) . For 3-methyloxathiazolidine derivatives, computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. Follow-up assays (e.g., fluorescence polarization) validate competitive inhibition.

Q. How do substituents on the oxathiazolidine ring influence reactivity in nucleophilic addition or ring-opening reactions?

  • Methodological Answer : The electron-withdrawing sulfone group (SO2SO_2) activates the ring toward nucleophilic attack at the α-carbon. Methyl substitution at the 3-position sterically hinders nucleophiles, altering regioselectivity. Kinetic studies (e.g., using 19F^{19}\text{F} NMR for fluorine-tagged analogs) quantify reaction rates with amines or thiols . Computational studies (e.g., NBO analysis) reveal charge distribution effects on transition states.

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer : Common byproducts include oligomers from intermolecular reactions or sulfonic acid derivatives from overoxidation. Optimizing stoichiometry (e.g., 1:1 molar ratio of mercaptoacetic acid to methyl-substituted aldehyde) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity . Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring to halt reactions at >90% conversion.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.